1-(5-Chloro-2-fluorophenyl)piperazine
Description
Contextualization of Substituted Piperazine (B1678402) Scaffolds in Modern Organic Synthesis
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged structure" in medicinal chemistry and organic synthesis. rsc.orgrsc.org This designation stems from its frequent appearance in a vast array of biologically active compounds and numerous marketed drugs. rsc.orgresearchgate.net The piperazine scaffold's utility is enhanced by its conformational flexibility and the ability of its two nitrogen atoms to be substituted, allowing for the creation of diverse molecular architectures. rsc.orgacs.org
In drug discovery, the incorporation of a piperazine moiety can improve the pharmacokinetic properties of a molecule, such as its water solubility and metabolic stability. acs.org Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects. researchgate.net The synthetic accessibility and versatility of the piperazine core make it a fundamental building block for chemists aiming to develop new therapeutic agents and other functional organic materials. researchgate.netmdpi.comnih.gov The ability to readily modify the piperazine structure allows for systematic exploration of the chemical space around a target, which is crucial for optimizing biological activity and physicochemical characteristics. rsc.org
Significance of Halogenated Phenylpiperazines in Chemical and Molecular Sciences
The introduction of halogen atoms, particularly fluorine and chlorine, onto phenyl rings is a widely used strategy in medicinal chemistry and materials science. nih.govpharmaexcipients.com Halogens can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. pharmaexcipients.com The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine can block metabolic pathways, thereby increasing a drug's half-life. pharmaexcipients.com Chlorine, with its larger size and different electronic properties compared to fluorine, can also significantly alter a compound's pharmacological profile and is a key component in over 250 FDA-approved drugs. nih.govpharmaexcipients.com
When combined with the phenylpiperazine scaffold, halogenation creates a class of compounds with significant potential in drug discovery. The specific placement of chlorine and fluorine atoms on the phenyl ring of 1-(5-Chloro-2-fluorophenyl)piperazine provides a unique electronic and steric profile. This specific substitution pattern can direct interactions with biological receptors and enzymes, making halogenated phenylpiperazines valuable intermediates for synthesizing targeted molecules. nih.gov The strategic use of halogenation is a key tool for fine-tuning the properties of lead compounds in the development of new pharmaceuticals. pharmaexcipients.com
Overview of Key Research Domains for this compound
The primary role of this compound in advanced chemical research is that of a specialized chemical intermediate. Its structure is leveraged in the synthesis of more complex molecules with specific functional properties. Key research domains where this compound is utilized include agrochemical development and pharmaceutical discovery.
In the field of agrochemicals, this compound has been used as a starting material for creating novel herbicidal and acaricidal agents. For instance, it is a precursor in the synthesis of certain 1-phenyl-piperazine-2,6-diones with herbicidal activity. mdpi.com Research has also demonstrated its use in developing new phenylpiperazine derivatives that exhibit significant acaricidal (mite-killing) activity, highlighting its importance in the search for new crop protection agents. nih.govresearchgate.net
In pharmaceutical and medicinal chemistry, this compound serves as a key building block for compounds with potential therapeutic applications. Studies have explored its incorporation into molecules designed as potential anticancer agents, such as derivatives of 1,2-benzothiazine. nih.govontosight.ai The specific halogen substitution pattern is crucial for the biological activity of the final products. The compound's utility as a versatile scaffold allows researchers to systematically investigate structure-activity relationships in the quest for new drugs.
Established Reaction Pathways for this compound Synthesis
Traditional methods for the synthesis of N-arylpiperazines, including this compound, have relied on robust and well-understood reaction mechanisms. These pathways, while effective, often require specific reaction conditions to achieve satisfactory yields and purity.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) represents a classical approach for the formation of aryl-nitrogen bonds. In the context of this compound synthesis, this strategy would typically involve the reaction of a suitably activated haloaromatic compound with piperazine. The presence of electron-withdrawing groups on the aromatic ring facilitates the attack of the nucleophilic piperazine.
While direct literature on the SNAr synthesis of this compound is not extensively detailed in the provided search results, the general principles of this reaction can be applied. A plausible synthetic route would involve the reaction of 1,4-dichloro-2-fluorobenzene with piperazine. The fluorine atom, being highly electronegative, along with the chlorine atoms, activates the aromatic ring towards nucleophilic attack. The reaction would likely proceed with piperazine displacing one of the chlorine atoms.
Key parameters influencing the success of this reaction include the choice of solvent, temperature, and the use of a base to neutralize the hydrogen halide formed during the reaction.
| Reactants | Reagents & Conditions | Product | Notes |
| 1,4-Dichloro-2-fluorobenzene, Piperazine | Base (e.g., K₂CO₃, Et₃N), High temperature, Polar aprotic solvent (e.g., DMF, DMSO) | 1-(5-Chloro-2-fluorophenyl)piper |
An exploration of the synthetic and derivatization chemistry of this compound reveals its role as a versatile scaffold in the development of complex chemical entities. This article delves into specific methodologies for its synthesis and functionalization, focusing on preparative techniques and the chemical transformations that enable the creation of diverse analogues and intricate heterocyclic systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12ClFN2 |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
1-(5-chloro-2-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI Key |
FGFOOYFLDKFDAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
Molecular Interactions and Mechanistic Investigations of 1 5 Chloro 2 Fluorophenyl Piperazine in Vitro and Computational Approaches
Ligand-Target Engagement Studies (In Vitro)
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a fundamental in vitro tool used to determine the affinity of a compound for a specific receptor. This technique involves the use of a radioactively labeled ligand that is known to bind to the target receptor. The assay measures the ability of an unlabeled test compound, such as 1-(5-Chloro-2-fluorophenyl)piperazine, to compete with and displace the radioligand from the receptor. The results are used to calculate the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors, providing a quantitative measure of its binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Studies on various chlorophenylpiperazine analogues have demonstrated their capacity to bind with high-to-moderate affinity to a range of neurotransmitter receptors and transporters. For instance, competitive binding assays have been used to evaluate the affinity of such compounds for dopamine and serotonin (B10506) receptors and transporters. The data derived from these assays are crucial for understanding the compound's potential biological targets and selectivity profile.
Table 1: Receptor and Transporter Binding Affinities of Selected Chlorophenylpiperazine Analogues
| Compound | Target | Kᵢ (nM) ± S.E.M. |
|---|---|---|
| Analogue A | σ₁ Receptor | 150 ± 20 |
| Analogue A | σ₂ Receptor | 50 ± 5 |
| Analogue B | Dopamine Transporter (DAT) | 25 ± 3 |
| Analogue B | Serotonin Transporter (SERT) | >10,000 |
| Analogue C | D₂ Dopamine Receptor | 800 ± 70 |
| Analogue C | 5-HT₂ Serotonin Receptor | 1200 ± 150 |
This table presents hypothetical data based on findings for analogous compounds to illustrate the typical output of radioligand binding assays. A Kᵢ value >10,000 indicates that less than 30% of the radioligand was displaced at a 10,000 nM ligand concentration.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Molecular Interactions
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that provides real-time data on biomolecular interactions. nuvisan.comresearchgate.net This method is invaluable for conducting detailed kinetic analyses of the engagement between a ligand, such as this compound, and its biological target. nih.gov
The core principle of SPR involves immobilizing one interacting partner (the "ligand," typically a target protein) onto a sensor chip with a thin gold film. The other partner (the "analyte," the test compound) is then flowed over this surface in a solution. leadgenebio.com The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface. leadgenebio.com This change is detected as a shift in the angle of reflected light, which is measured in real-time and plotted as a sensorgram. researchgate.net
A typical sensorgram provides a wealth of kinetic information by tracking the entire interaction process through three key phases researchgate.net:
Association Phase: The analyte is injected and binds to the ligand, causing the response signal to increase. The rate of this increase is used to determine the association rate constant (kₐ or kₒₙ).
Equilibrium Phase: The system reaches a steady state where the rate of association equals the rate of dissociation.
Dissociation Phase: The analyte solution is replaced by a buffer, and the dissociation of the analyte from the ligand is observed as a decrease in the signal. The rate of this decrease is used to calculate the dissociation rate constant (kₔ or kₒff).
From these rate constants, the equilibrium dissociation constant (K₋), a measure of binding affinity, can be precisely calculated (K₋ = kₔ/kₐ). SPR's ability to separately determine association and dissociation rates offers a significant advantage over steady-state analyses, providing deeper insights into the binding mechanism. researchgate.netnih.gov
Enzyme Inhibition Kinetics and Mechanism Characterization (e.g., COX, MAO)
Investigating the interaction of this compound with enzymes such as Cyclooxygenase (COX) and Monoamine Oxidase (MAO) involves detailed kinetic studies to quantify its inhibitory potency and elucidate the mechanism of action. These studies are critical for characterizing the compound's pharmacological profile.
The initial step is typically to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the activity of a specific enzyme by 50%. This value provides a measure of the inhibitor's potency. For many non-steroidal anti-inflammatory drugs (NSAIDs) and other inhibitors, IC₅₀ values are determined through endpoint assays. nih.gov
To understand how the compound inhibits the enzyme, further kinetic experiments are conducted. By measuring enzyme reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/substrate concentration) can be generated. The pattern of changes in this plot in the presence of the inhibitor helps to identify the mechanism of inhibition, such as competitive, non-competitive, or uncompetitive. For example, some selective COX-2 inhibitors exhibit classic competitive kinetics on COX-1 while showing a more complex, time-dependent interaction with COX-2. nih.gov Studies on pyridazinobenzylpiperidine derivatives have identified competitive, reversible inhibition for MAO-B, with specific inhibition constants (Kᵢ) determined from these kinetic analyses. researchgate.net
Table 2: Example Enzyme Inhibition Data for Piperazine (B1678402) Analogues
| Compound | Enzyme Target | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
|---|---|---|---|---|
| Pyridazino-piperidine S5 | MAO-B | 0.203 | Competitive | 0.155 ± 0.050 |
| Pyridazino-piperidine S15 | MAO-A | 3.691 | - | - |
| Celecoxib (NSAID) | COX-1 | 4-19 | Competitive | 10-16 |
| Celecoxib (NSAID) | COX-2 | 0.003-0.006 | Time-dependent | 11-15 |
This table presents data for analogous compounds and known inhibitors to illustrate the parameters obtained from enzyme kinetic studies. nih.govresearchgate.net Data is not specific to this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are powerful computational tools used to investigate the molecular properties of compounds like this compound at the atomic level. These theoretical methods provide fundamental insights into the electronic structure and inherent reactivity of a molecule, which are key determinants of its interaction with biological targets.
By solving approximations of the Schrödinger equation, these calculations can determine various electronic properties. A central focus of such studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and stability of the molecule. irjweb.comcognizure.com A smaller energy gap generally suggests higher reactivity. These computational approaches allow for the prediction of how the molecule will behave in chemical reactions and biological interactions. researchgate.net
Advanced Analytical Characterization and Quantification of 1 5 Chloro 2 Fluorophenyl Piperazine in Research Settings
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating and quantifying 1-(5-Chloro-2-fluorophenyl)piperazine from complex mixtures, such as reaction intermediates or biological matrices. The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenylpiperazine derivatives. Method development for this compound typically employs reversed-phase chromatography due to the compound's moderate polarity.
A significant challenge in the UV detection of piperazine-containing compounds is that the piperazine (B1678402) moiety itself lacks a strong chromophore, absorbing only at low UV wavelengths (around 205 nm) with a very low absorption coefficient. jocpr.com However, the substituted phenyl ring in this compound provides sufficient UV absorbance for detection at higher, more selective wavelengths.
Method development involves the systematic optimization of several key parameters to achieve adequate separation and peak shape. C18 (octadecylsilane) columns are commonly used stationary phases, offering effective hydrophobic retention. researchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The choice of buffer and its pH is critical for controlling the ionization state of the piperazine nitrogens and ensuring reproducible retention times. Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to ensure the timely elution of the compound while maintaining good peak resolution.
Validation of the HPLC method is performed to ensure its linearity, accuracy, precision, and robustness, with limits of detection (LOD) and quantification (LOQ) being established to define the sensitivity of the assay. jocpr.comresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Phenylpiperazine Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic retention for separation. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | Controls pH and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |
| Elution Mode | Gradient | Optimizes separation and reduces run time. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Column Temp. | 25-40 °C | Affects viscosity and retention; kept constant for reproducibility. |
| Injection Vol. | 10 µL | Standard volume for analytical injections. |
| Detector | UV-Vis or Diode Array Detector (DAD) | Monitors absorbance, typically between 210-280 nm. |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful tool for the analysis of volatile and thermally stable compounds like phenylpiperazine derivatives. nih.gov For compounds containing polar functional groups like the secondary amine in the piperazine ring, derivatization is often necessary to improve volatility and chromatographic performance. scholars.direct A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine to form a less polar, more volatile trifluoroacetyl derivative. scholars.direct
In a typical GC-MS method, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or Equity-5), is used for separation. scholars.directrsc.org The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to effectively separate the analyte from other components in the sample. rsc.org
The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that serve as a "fingerprint" for the compound, allowing for highly confident identification. The analysis can be performed in full-scan mode to acquire the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. rsc.org
Table 2: Representative GC-MS Method Parameters for Piperazine Derivative Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization | Trifluoroacetic anhydride (TFAA) | Increases volatility and improves peak shape. |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Standard non-polar column for broad applicability. |
| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. |
| Injection Mode | Splitless or Split (e.g., 20:1) | Chosen based on analyte concentration. |
| Injector Temp. | 250-280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | e.g., 60°C hold 1 min, ramp 10°C/min to 280°C | Separates compounds based on boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible mass spectra. |
| Detection Mode | Full Scan (e.g., m/z 40-550) or SIM | Full scan for identification, SIM for quantification. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for highly sensitive and selective quantification of chemical compounds in complex matrices. mdpi.com This technique combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. nih.gov
For this compound, a reversed-phase LC method similar to that described for HPLC is used. The eluent from the LC column is directed into an electrospray ionization (ESI) source, which is well-suited for polar molecules and typically operated in positive ion mode to protonate the basic piperazine nitrogen ([M+H]⁺). nih.govmdpi.com
The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion (the precursor ion) of the analyte. This isolated ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification even at very low concentrations. mdpi.commdpi.com
Table 3: Typical LC-MS/MS Method Parameters for Trace Quantification
| Parameter | Typical Condition | Purpose |
|---|---|---|
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3 µm) | Efficient separation of the target analyte. |
| Mobile Phase | Acetonitrile/Methanol and 5mM Ammonium Acetate | Provides good separation and is compatible with MS. |
| Flow Rate | 0.2-0.4 mL/min | Optimized for ESI interface. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the basic analyte to form [M+H]⁺. |
| MS Analyzer | Triple Quadrupole (QqQ) | Enables MRM for high selectivity and sensitivity. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides specificity by monitoring a unique precursor → product ion transition. |
| MRM Transition | e.g., m/z 215.1 → [fragment ion] | Hypothetical transition for this compound (C10H12ClFN2) |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
While this compound is an achiral molecule, it is often used as an intermediate in the synthesis of more complex, chiral active pharmaceutical ingredients. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its high efficiency, speed, and reduced environmental impact compared to normal-phase HPLC. nih.govchromatographytoday.com
SFC utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol. chromatographytoday.com The low viscosity and high diffusivity of the supercritical fluid allow for faster separations and higher throughput. chromatographytoday.com
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely used and have proven effective for a broad range of compounds. nih.govresearchgate.net Method development in SFC involves screening different CSPs and organic modifiers to find the optimal conditions for enantiomeric resolution.
Table 4: General SFC Parameters for Chiral Separation of Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak AD, Chiralcel OD) | Enantioselective interactions to separate enantiomers. |
| Mobile Phase A | Supercritical CO₂ | Main mobile phase component. |
| Mobile Phase B | Methanol, Ethanol, or Isopropanol | Organic modifier to adjust mobile phase strength. |
| Elution Mode | Isocratic | A constant percentage of modifier is typically used. |
| Flow Rate | 2-5 mL/min | Higher flow rates are possible due to low viscosity. |
| Back Pressure | 100-200 bar | Maintains the CO₂ in a supercritical state. |
| Column Temp. | 25-40 °C | Influences selectivity and efficiency. |
| Detector | UV-Vis or Mass Spectrometer | Detection of the separated enantiomers. |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical identity and elucidating the structure of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the piperazine ring protons.
Aromatic Region: The three protons on the substituted phenyl ring would appear as complex multiplets in the range of approximately 6.9-7.4 ppm. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and their positions on the ring. The fluorine atom will also cause splitting (coupling) of adjacent proton signals.
Piperazine Region: The eight protons of the piperazine ring typically appear as two distinct signals, corresponding to the four protons adjacent to the phenyl ring (N-CH₂) and the four protons adjacent to the NH group (N-CH₂). These would likely be observed as multiplets or broad triplets around 3.0-3.4 ppm. The NH proton itself would appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Region: Six signals would be expected for the aromatic carbons between approximately 115-160 ppm. The carbon directly attached to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JCF) and appear at a high chemical shift (downfield). The other carbon signals will be influenced by the positions of the chloro and fluoro substituents.
Aliphatic Region: Two signals are expected for the piperazine ring carbons, typically in the range of 45-55 ppm. The carbons adjacent to the aromatic ring will be slightly downfield compared to the carbons adjacent to the NH group.
Table 5: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~ 6.9 – 7.4 | Complex Multiplets |
| Piperazine-H (Ar-N-CH₂) | ~ 3.2 – 3.4 | Multiplet / Triplet |
| Piperazine-H (HN-N-CH₂) | ~ 3.0 – 3.2 | Multiplet / Triplet |
| Piperazine-NH | Variable (Broad Singlet) | Broad Singlet |
Predicted values are based on typical shifts for similar substituted phenylpiperazine structures.
Table 6: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-F | ~ 155 – 160 (with large ¹JCF coupling) |
| Aromatic C-Cl | ~ 125 – 130 |
| Other Aromatic C-H / C-N | ~ 115 – 140 |
| Piperazine C (Ar-N-CH₂) | ~ 50 – 55 |
| Piperazine C (HN-N-CH₂) | ~ 45 – 50 |
Predicted values are based on typical shifts for similar substituted phenylpiperazine structures.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the elucidation of functional groups present in this compound. These methods provide a molecular fingerprint by probing the vibrational modes of the molecule's constituent bonds.
In the analysis of related piperazine derivatives, such as 1-(4-Chlorophenyl)piperazine, distinct vibrational modes are observed. scispace.com The N-H stretching vibration of the piperazine ring is typically identified in the IR spectrum around 3099 cm⁻¹ and in the Raman spectrum near 3184 cm⁻¹. scispace.com Aromatic C-H stretching bands generally appear as weak bands in the IR spectrum. scispace.com For the piperazine ring itself, C-H stretching vibrations are characteristically observed in the range of 2831-2954 cm⁻¹ in both IR and Raman spectra. scispace.com
Furthermore, aromatic C-C stretching modes for similar compounds are found between 1445 cm⁻¹ and 1629 cm⁻¹. scispace.com The analysis of this compound would be expected to show characteristic peaks corresponding to C-Cl and C-F stretching and deformation modes, in addition to the vibrations of the piperazine and phenyl rings. For instance, in 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, C-Cl deformation modes have been theoretically assigned to bands at 353, 339, and 266 cm⁻¹. researchgate.net
Table 1: Characteristic Vibrational Frequencies for Functional Groups in Phenylpiperazine Derivatives
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Reference |
|---|---|---|---|---|
| Piperazine Ring | N-H Stretch | ~3099 | ~3184 | scispace.com |
| Piperazine Ring | C-H Stretch | 2831 - 2954 | 2833 - 2954 | scispace.com |
| Phenyl Ring | C-H Stretch | ~3036 | Not specified | scispace.com |
| Phenyl Ring | C-C Stretch | 1450 - 1629 | 1445 - 1592 | scispace.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
X-Ray Crystallography for Solid-State Structure Determination
Crystal Structure Analysis and Intermolecular Interactions
For various substituted phenylpiperazine derivatives, X-ray diffraction studies have revealed key structural features. researchgate.netresearchgate.net Typically, these compounds crystallize in common space groups like P21/c (monoclinic). researchgate.netresearchgate.net For example, the related compound 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine crystallizes in the monoclinic space group P21/n with four molecules per unit cell (Z = 4). researchgate.net The crystal structure is stabilized by a network of intermolecular interactions. In many piperazine derivatives, weak intermolecular hydrogen bonds, such as C-H···F, C-H···O, or C-H···N, play a crucial role in the crystal packing. researchgate.netresearchgate.netnih.gov Additionally, π-π stacking interactions between aromatic rings can further consolidate the three-dimensional structure. nih.gov A Hirshfeld surface analysis can be employed to quantify the relative contributions of these different intermolecular contacts. nih.govnih.gov
Table 2: Example Crystallographic Data for a Related Piperazine Derivative (1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/n | researchgate.net |
| a (Å) | 9.905(6) | researchgate.net |
| b (Å) | 16.907(15) | researchgate.net |
| c (Å) | 10.778(9) | researchgate.net |
| β (°) | 98.831(5) | researchgate.net |
Conformational Analysis in the Solid State
A consistent finding in the crystal structures of piperazine-containing molecules is the conformation of the six-membered piperazine ring. Overwhelmingly, the piperazine ring adopts a stable chair conformation. researchgate.netresearchgate.netnih.govresearchgate.net This conformation minimizes steric strain and is the energetically preferred state. The orientation of the substituent on the nitrogen atom (in this case, the 5-chloro-2-fluorophenyl group) relative to the piperazine ring is also a key conformational feature. In some structures, the N-H hydrogen of the piperazine ring is found in an equatorial position. researchgate.net The dihedral angle between the plane of the phenyl ring and the piperazine ring is another important parameter determined from crystallographic analysis.
Electrochemical Detection Methods for Piperazine Derivatives in Research
Electrochemical methods offer a sensitive and selective approach for the quantification of piperazine derivatives in various matrices. Techniques such as cyclic voltammetry, differential pulse voltammetry (DPV), and high-performance liquid chromatography with electrochemical detection (HPLC-ECD) have been successfully applied. acs.orgresearchgate.netresearchgate.net
The electrochemical activity of piperazine derivatives is often associated with the oxidation of the nitrogen atoms within the piperazine ring. researchgate.net For instance, the antihistamine terconazole, which contains a piperazine ring, is oxidizable in two steps due to the two tertiary nitrogen atoms. researchgate.net The oxidation potential can be influenced by substituents on the molecule and the pH of the supporting electrolyte. researchgate.net
In research settings, HPLC-ECD has been developed for the simultaneous determination of multiple piperazine antihistamine drugs. acs.orgnih.gov One study utilized a nickel oxide nanoparticle-modified carbon fiber microelectrode, which showed an electrocatalytic effect, lowering the oxidation peak potential of the piperazine moiety from 1.25 V to 1.09 V versus an Ag/AgCl electrode. acs.orgsemanticscholar.org This method achieved low limits of detection (LOD), in the range of 3.8 to 120 nM for various piperazine drugs. acs.orgacs.org For other aryl piperazines, DPV methods have been developed with LOD values in the order of 0.1 μg∙mL⁻¹. researchgate.net These findings demonstrate the potential for developing sensitive electrochemical assays for the quantification of this compound in research samples.
Table 3: Electrochemical Detection Parameters for Various Piperazine Derivatives
| Analyte(s) | Technique | Working Electrode | Key Findings | LOD | Reference |
|---|---|---|---|---|---|
| Aryl piperazines (pMeOPP, pCPP, pTFPP) | DPV | Not specified | Irreversible oxidation process | ~0.1 μg∙mL⁻¹ | researchgate.net |
| Piperazine Antihistamines | HPLC-ECD | NiO nanoparticle-modified carbon fiber | Electrocatalytic effect observed, lowering oxidation potential | 3.8–120 nM | acs.orgnih.govacs.org |
Structure Activity Relationship Sar Studies and Chemogenomic Profiling of 1 5 Chloro 2 Fluorophenyl Piperazine Analogs
Systematic Modifications of the Piperazine (B1678402) Ring for Molecular Interaction Profiling
The piperazine ring is more than a simple linker; its conformational flexibility and the basicity of its nitrogen atoms are critical for molecular recognition and pharmacokinetic properties. nih.govtandfonline.com Systematic modifications of this ring are a key strategy in drug design to refine a compound's interaction profile.
Research into piperazine analogs has shown that even minor alterations can significantly impact biological activity. japsonline.com One common strategy involves introducing rigidity to the piperazine ring. For example, replacing the flexible piperazine with a more constrained diamine system like 2,5-diazabicyclo[2.2.1]heptane (DBH) has been explored. plos.org This modification is intended to lock the molecule into a specific conformation, which can lead to improved binding affinity due to reduced entropic penalty upon binding to a target. plos.org However, studies on nucleozin (B1677030) analogs revealed that replacing the piperazine ring with either rigid DBH systems or flexible ethylenediamine (B42938) groups resulted in a loss of anti-influenza activity, highlighting the specific structural and conformational requirements of the piperazine ring for interaction with the viral nucleoprotein. plos.org
Another approach is the bioisosteric replacement of the piperazine ring. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. researchgate.netresearchgate.net For instance, a 3,8-diazabicyclo[3.2.1]octane core has been successfully used as a contemporary bioisostere of a piperazine ring, demonstrating that related bicyclic structures can mimic the spatial and electronic properties of the piperazine scaffold. researchgate.netresearchgate.net Such modifications can be used to optimize potency, selectivity, and pharmacokinetic profiles.
Substituents on the piperazine nitrogen atoms also play a crucial role. The nature of the substituent on the N-4 nitrogen, for example, can dictate the compound's interaction with various receptors and enzymes. Investigations into chalcone-dithiocarbamate hybrids containing a piperazine linker found that the substituents on the piperazine unit were critical for their inhibitory activity against cancer cell lines. nih.gov
| Modification Strategy | Example | Rationale & Outcome |
| Increased Rigidity | Replacement with 2,5-diazabicyclo[2.2.1]heptane (DBH) | To reduce conformational flexibility and potentially improve binding affinity. In nucleozin analogs, this led to a loss of activity, indicating the piperazine conformation is crucial. plos.org |
| Increased Flexibility | Replacement with ethylenediamine | To explore different binding modes. In nucleozin analogs, this also resulted in decreased activity. plos.org |
| Bioisosteric Replacement | Use of 3,8-diazabicyclo[3.2.1]octane | To mimic the piperazine scaffold while potentially improving properties like synthetic accessibility or metabolic stability. researchgate.netresearchgate.net |
| N-Ring Substitution | Addition of various functional groups to the second nitrogen | To modulate properties like basicity, solubility, and interaction with secondary binding pockets. This is a common and effective strategy for optimizing activity. nih.gov |
Impact of Halogen Substitution Patterns on Aromatic Ring for Molecular Properties
The nature and position of halogen substituents on the aromatic ring of arylpiperazine analogs are critical determinants of their pharmacological profile. The 1-(5-Chloro-2-fluorophenyl)piperazine scaffold features a specific dichlorination pattern that influences its electronic distribution, lipophilicity, and steric profile, which in turn affects target binding and selectivity.
Studies on analogs have demonstrated that the specific halogen substitution pattern is crucial for affinity and selectivity. For example, in a series of α1d-adrenergic receptor antagonists, modifying the halogen on the phenylpiperazine moiety significantly altered receptor affinity. Replacing a methoxy (B1213986) group with a fluorine atom at the 2-position decreased affinity for 5-HT1A and D2 receptors while maintaining high affinity for the α1d receptor. acs.org This highlights how subtle electronic changes can tune receptor selectivity.
Further exploration of difluoro-substituted analogs showed that the position of the fluorine atoms is critical. A 2,5-difluoro substitution pattern resulted in an affinity for the α1d receptor equivalent to the 2-fluoro analog but with decreased affinity at other receptors, thus improving selectivity. acs.org In contrast, 2,4-difluoro and 3,4-difluoro substitution patterns led to a decrease in both binding affinity and selectivity for the α1d-AR. acs.org
| Compound/Substitution Pattern | Target | Key Finding | Reference |
| 2-Fluoro-phenylpiperazine analog | α1d-Adrenergic Receptor | Maintained high affinity for α1d-AR but decreased affinity for 5-HT1A and D2 receptors compared to a methoxy analog. | acs.org |
| 2,5-Difluoro-phenylpiperazine analog | α1d-Adrenergic Receptor | Equivalent α1d-AR affinity to the 2-fluoro analog but with enhanced selectivity against 5-HT1A and α1a receptors. | acs.org |
| 2,4-Difluoro & 3,4-Difluoro analogs | α1d-Adrenergic Receptor | Decreased binding affinity and selectivity for the α1d-AR compared to the 2,5-difluoro pattern. | acs.org |
| Fluoro vs. Chloro-phenylpiperazine | Equilibrative Nucleoside Transporters (ENTs) | The presence of a halogen was essential for activity. The specific halogen type (F vs. Cl) and position had a nuanced effect on potency and selectivity. | frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling (In Vitro Activity/Binding)
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely applied to arylpiperazine derivatives to guide the design of new analogs with improved potency and selectivity.
Predictive QSAR models for arylpiperazine derivatives are often built using physicochemical descriptors that quantify various molecular properties. mdpi.comscilit.com These descriptors can be categorized as electronic, steric, hydrophobic, and topological.
In a QSAR study of aryl alkanol piperazine derivatives with antidepressant activities, statistically significant models were developed that linked specific descriptors to the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov The model for 5-HT reuptake inhibition indicated that descriptors related to atom types (Atype_C_6), dipole moment (Dipole-mag), electrotopological state (S_sssCH), and partial negative surface area (Jurs-PNSA-3) were the main influencers. nih.gov For NA reuptake, the highest occupied molecular orbital (HOMO) energy, principal moment of inertia (PMI-mag), and an electrotopological state descriptor for nitrogen (S_sssN) were found to be key. nih.gov
Another QSAR study on piperazine-based mTORC1 inhibitors identified six molecular descriptors that significantly correlated with biological inhibitory activity: lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.comscilit.com The resulting models showed good predictive power, demonstrating their utility in screening new candidate compounds. mdpi.com Such models are valuable in silico tools that can accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing. mdpi.com
| QSAR Study Subject | Key Physicochemical Descriptors | Predicted Activity |
| Aryl alkanol piperazine derivatives | Dipole-mag, S_sssCH, Jurs-PNSA-3 | 5-HT reuptake inhibition nih.gov |
| Aryl alkanol piperazine derivatives | HOMO, PMI-mag, S_sssN | Noradrenaline reuptake inhibition nih.gov |
| Piperazine-based mTORC1 inhibitors | ELUMO, Log S, PSA, Molar Refractivity | mTORC1 inhibitory activity mdpi.comscilit.com |
Machine learning (ML) algorithms have become powerful tools in QSAR modeling, capable of handling complex, non-linear relationships between molecular structure and activity. researchgate.netresearchgate.net Various ML methods, including Artificial Neural Networks (ANNs), Support Vector Machines (SVM), and ensemble methods like Random Forests, have been applied to develop robust predictive models for diverse chemical series, including piperazine derivatives. nih.govresearchgate.net
The general methodology involves representing molecules by a set of calculated descriptors (inputs) and correlating them with their experimental biological activity (output). researchgate.net ML models are trained on a dataset of known compounds and then used to predict the activity of new, untested molecules. neuraldesigner.com Deep learning models, such as convolutional neural networks (CNNs), have also been utilized to learn complex relationships between molecular structures and biological activities, including binding affinity and toxicity. nih.gov
For piperidine (B6355638) derivatives, a related class of N-heterocycles, ML-based QSAR models have been used to predict toxicity. researchgate.net The application of these advanced computational methods allows for the rapid screening of large virtual libraries of compounds, helping to identify promising candidates and guide synthetic efforts more efficiently. mdpi.com The strength of ML in QSAR lies in its ability to capture intricate patterns within large datasets that may not be apparent through traditional linear regression methods. neuraldesigner.com
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model defines the key hydrogen bond donors, acceptors, hydrophobic regions, aromatic rings, and charged centers, and their geometric relationships.
For arylpiperazine derivatives, pharmacophore models have been developed to understand their interactions with various G-protein coupled receptors, such as serotonin receptors. mdpi.com These models are built by aligning a set of active molecules and extracting their common chemical features. For example, a typical pharmacophore for an arylpiperazine ligand might include an aromatic ring feature (from the phenyl group), a positive ionizable feature (from the protonated piperazine nitrogen), and a hydrogen bond acceptor.
Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel molecules that fit the model, a process known as virtual screening. nih.gov This approach is highly effective for discovering new scaffolds or derivatives with potential activity at the target of interest. In a study targeting the 5-HT2A receptor, a 3D-QSAR study was combined with molecular docking to elucidate the binding mode of arylpiperazine antagonists, providing detailed insights into the crucial interaction features required for high-affinity binding. mdpi.com This information is invaluable for the rational design of new, more potent, and selective ligands.
Chemogenomic Analysis of Piperazine Scaffolds
Chemogenomics aims to systematically study the effect of a large library of small molecules on a wide range of biological targets. The piperazine ring is considered a "privileged scaffold" because it is a structural motif capable of binding to multiple, often unrelated, biological targets. nih.govtandfonline.com This polypharmacology makes the piperazine scaffold a frequent component of drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines. nih.govnih.gov
A chemogenomic analysis of the piperazine scaffold would involve screening libraries of diverse piperazine-containing compounds against panels of proteins (e.g., kinases, GPCRs, ion channels) to map their interaction profiles. Such analyses can reveal unexpected off-target effects, which might explain side effects or present opportunities for drug repositioning. For instance, a study identified the 6-(piperazin-1-yl)-1,3,5-triazine core as a novel scaffold with broad anti-schistosomal activities, demonstrating how screening can uncover new therapeutic applications for known chemical motifs. wellcomeopenresearch.org
The versatility of the piperazine scaffold stems from its unique combination of properties:
Structural Flexibility: It can act as a flexible linker between two different pharmacophoric elements. tandfonline.com
Physicochemical Properties: The two nitrogen atoms can be modulated to fine-tune basicity (pKa) and solubility, which are critical for pharmacokinetic properties. nih.govjapsonline.com
Synthetic Tractability: The chemical reactivity of the piperazine nitrogens facilitates the straightforward synthesis of large and diverse libraries of analogs. tandfonline.commdpi.com
By analyzing the interaction patterns of various piperazine derivatives across the proteome, researchers can build a deeper understanding of the molecular features that govern target selectivity and promiscuity, ultimately leading to the design of safer and more effective medicines.
Emerging Research Avenues and Future Directions in 1 5 Chloro 2 Fluorophenyl Piperazine Chemistry
Exploration of Unconventional Synthetic Routes
One area of exploration involves building the piperazine (B1678402) ring from suitable anilines and diethanolamine (B148213) or bis-(2-haloethyl)amine, a method often used in initial discovery chemistry that could be refined for larger-scale applications. nih.gov Another approach involves multi-step sequential reactions that introduce diverse functionalities in a controlled manner. For instance, a synthetic pathway could involve the initial sulfonylation of a substituted aniline (B41778), followed by reduction, alkylation, and a final cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the core phenylpiperazine structure. nih.govresearchgate.net
Furthermore, novel facile synthetic routes are being developed for related structures like 1-phenyl-piperazine-2,6-diones, which start from materials such as methyl N-substituted iminomonoacetate. mdpi.com Such methodologies could potentially be adapted for the synthesis of 1-(5-Chloro-2-fluorophenyl)piperazine derivatives, offering alternative pathways that may be more efficient or provide access to novel analogues. mdpi.com The development of new intermediates, such as 4-protected-1-alkyl-2-oxo-3-phenylpiperazines, also presents a strategic approach, allowing for selective synthesis through controlled reduction and deprotection steps. researchgate.net These unconventional methods represent a shift towards more sophisticated and versatile chemical synthesis in the field.
Table 1: Comparison of Synthetic Routes for Phenylpiperazine Derivatives
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Buchwald-Hartwig Coupling | Palladium-catalyzed cross-coupling of an aryl halide with piperazine. | High functional group tolerance; widely applicable. | nih.govmdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an electron-deficient aryl halide with piperazine. | Often high-yielding for activated substrates. | nih.govmdpi.com |
| Multi-step Sequential Synthesis | Involves steps like sulfonylation, reduction, alkylation, and cyclization. | Allows for introduction of diverse substituents and complex scaffolds. | nih.govresearchgate.net |
| Ring Construction from Anilines | Building the piperazine ring using anilines and bis-(2-haloethyl)amine. | Foundational method with potential for optimization. | nih.gov |
| Facile Route via Iminomonoacetate | Utilizes methyl N-substituted iminomonoacetate as a starting material for related dione (B5365651) structures. | Potentially facile and efficient for specific derivative classes. | mdpi.com |
Advanced Computational Studies for Predicting Novel Reactivity and Interactions
Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby accelerating the drug discovery and development process. For derivatives of this compound, advanced computational studies are pivotal in forecasting novel reactivity and understanding complex molecular interactions. Density Functional Theory (DFT) has emerged as a particularly effective framework for exploring chemical reactivity principles. researchgate.net
DFT-based calculations can determine a range of molecular properties and reactivity descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's stability and reactivity; a smaller gap often suggests higher polarizability and greater chemical reactivity. mdpi.com Other key descriptors that can be computed include chemical potential, global hardness, and electrophilicity, which help in predicting how a molecule will behave in a chemical reaction. nih.govmdpi.com These methods can be used to analyze potential sites for nucleophilic or electrophilic attack, guiding synthetic efforts and predicting metabolic pathways. researchgate.netnih.gov
Beyond predicting intrinsic reactivity, computational techniques like molecular docking and molecular dynamics (MD) simulations are used to model the interaction of phenylpiperazine derivatives with biological targets, such as G-protein coupled receptors or enzymes. nih.govrsc.org Docking studies can predict the binding mode and affinity of a ligand within a receptor's active site, identifying key interactions like hydrogen bonds and electrostatic forces that drive binding. rsc.orgnih.gov MD simulations further enrich this understanding by revealing the dynamic behavior of the ligand-receptor complex over time, highlighting crucial amino acid residues involved in the interaction. nih.govrsc.org These computational approaches are invaluable for the rational design of new molecules with enhanced potency and selectivity. nih.gov
Table 2: Applications of Computational Methods in Phenylpiperazine Research
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reactivity analysis | HOMO/LUMO energies, chemical potential, electrophilicity, Fukui functions. | researchgate.netnih.govmdpi.com |
| Molecular Docking | Ligand-receptor interaction analysis | Binding modes, affinity scores, key interacting residues. | nih.govrsc.org |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of complexes | Stability of ligand-receptor interactions, identification of crucial amino acids. | nih.govrsc.org |
| 3D-QSAR / CoMFA | Structure-activity relationship studies | Rationalization of steric and electrostatic factors influencing biological activity and selectivity. | nih.gov |
Design of Next-Generation Chemical Probes and Ligands
The this compound scaffold serves as an excellent starting point for the rational design of next-generation chemical probes and specialized ligands. These tools are essential for studying biological systems, visualizing molecular interactions, and identifying new therapeutic targets. A key strategy in this area involves conjugating the core structure to reporter molecules, such as fluorescent tags. mdpi.com For example, fluorescence-labeled analogs can be synthesized to investigate cellular uptake, distribution, and localization to specific organelles, providing valuable insights into the molecule's mechanism of action. mdpi.com
The design of novel ligands also focuses on targeted structural modifications to optimize affinity and selectivity for specific biological receptors. nih.gov Research has shown that altering substituents on the phenyl ring, modifying the length of alkyl chains, and introducing different heterocyclic fragments can significantly impact binding profiles for targets like serotonin (B10506) receptors. nih.gov By systematically exploring these structural variations, new derivatives can be developed that act as highly selective agonists or antagonists, which is crucial for minimizing off-target effects. nih.gov
This rational design process is often guided by the structure-activity relationships (SAR) of existing compounds. nih.govmdpi.com For instance, recognizing that certain phenylpiperazine derivatives exhibit anticancer activity through mechanisms like topoisomerase II inhibition, researchers can design new compounds that incorporate these pharmacophoric elements. nih.gov The goal is to create molecules with improved cytotoxic activity against cancer cells while maintaining lower toxicity towards healthy cells, leading to more effective and safer therapeutic agents. nih.govnih.gov
Integration with High-Throughput Screening for Chemical Libraries
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify "hits" with desired biological activity. nih.gov Integrating derivatives of this compound into large, diverse chemical libraries is a critical future direction for uncovering novel therapeutic applications. These libraries, often containing hundreds of thousands of small molecules, are designed to maximize chemical diversity and increase the probability of finding successful lead compounds. nih.govstanford.edu
Commercial and academic screening collections are typically composed of molecules with drug-like properties, often conforming to criteria such as Lipinski's "Rule of Five" to ensure favorable ADME (absorption, distribution, metabolism, and excretion) profiles. thermofisher.comupenn.edu By synthesizing a library of novel this compound analogs and incorporating them into these collections, researchers can screen them against a wide array of biological targets in a single, automated assay. nih.gov This approach is target-agnostic and can uncover unexpected activities, such as antiviral or anticancer effects, that would not have been predicted from the initial design. nih.gov
The success of an HTS campaign relies on the quality and diversity of the compound library. thermofisher.com Libraries are often curated from various sources and may include focused sets targeted at specific protein families, such as kinases or G-protein-coupled receptors. stanford.eduupenn.edu The inclusion of novel phenylpiperazine derivatives would enrich these libraries, providing unique chemical scaffolds that could lead to the discovery of first-in-class therapeutics. The "hits" identified from primary HTS screens are then subjected to further evaluation to confirm their activity and assess their potential as starting points for lead optimization programs. nih.gov
Development of New Analytical Techniques for Complex Chemical Matrices
As new derivatives of this compound are developed and studied, the need for robust and sensitive analytical methods for their detection and quantification becomes paramount. This is especially challenging when analyzing these compounds in complex chemical matrices such as biological fluids (blood, urine) or seized materials. figshare.comresearchgate.net Future research must focus on developing new and improved analytical techniques to overcome these challenges.
Current methods often rely on established techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). figshare.comnih.gov However, there is a continuous drive for optimization to achieve better sensitivity, selectivity, and shorter analysis times. nih.gov One promising avenue is the development of novel sample pretreatment methods, such as modified liquid-liquid extraction or solid-phase extraction, to more efficiently isolate trace amounts of the target analytes from the complex matrix. researchgate.net
Another key area of development is chemical derivatization, which can significantly enhance the detectability of piperazine compounds. researchgate.netresearchgate.net This involves reacting the analyte with a labeling reagent to form a derivative that is more easily detected by techniques like HPLC with UV or fluorescence detection. researchgate.netresearchgate.net For example, reacting piperazine with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can create a highly UV-active derivative, allowing for detection at very low levels. researchgate.net The development of new derivatizing agents and the optimization of reaction conditions are crucial for improving the limits of detection and quantification. Furthermore, advanced MS techniques, such as dynamic multiple reaction monitoring (MRM), can provide enhanced sensitivity and specificity, allowing for the reliable identification of multiple piperazine derivatives in a single run. nih.gov
Table 3: Analytical Techniques for Piperazine Derivative Detection
| Technique | Matrix | Key Features | Reference |
|---|---|---|---|
| LC-MS/MS | Biological Fluids | High sensitivity and specificity; uses multiple reaction monitoring (MRM). | nih.gov |
| GC-MS | Seized Materials, Urine | Good for separating positional isomers; requires derivatization for some compounds. | figshare.com |
| GC/NPD | Urine, Blood | Uses a nitrogen-phosphorus detector for enhanced sensitivity to nitrogen-containing compounds. | researchgate.net |
| HPLC-UV (with derivatization) | Pharmaceutical Ingredients | Derivatization (e.g., with NBD-Cl) creates a UV-active product for sensitive detection. | researchgate.net |
| HPLC-FD (with derivatization) | Plasma | Fluorescence labeling reagents provide very low detection limits. | researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 1-(5-Chloro-2-fluorophenyl)piperazine, and how can reaction conditions be optimized for yield and purity?
The synthesis of arylpiperazine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example, describes a method using click chemistry: reacting 1-(2-fluorobenzyl)piperazine with azidobenzene derivatives in a H₂O/DCM solvent system catalyzed by CuSO₄·5H₂O and sodium ascorbate. Key optimization steps include:
- Solvent ratio : A 1:2 H₂O/DCM ratio balances solubility and reaction efficiency.
- Catalyst loading : 0.3 equiv. CuSO₄ and 0.6 equiv. sodium ascorbate minimize side reactions.
- Monitoring : TLC (1:2 hexane/ethyl acetate) ensures reaction completion.
Post-synthesis, purification via silica gel chromatography (ethyl acetate:hexane, 1:8) improves purity. For analogs, highlights the importance of elemental analysis and spectral data (¹H/¹³C NMR) for structural confirmation .
Q. How can researchers characterize the physicochemical properties of this compound?
Characterization should include:
- Spectroscopy : FT-IR for functional groups (e.g., C-Cl/F stretches), NMR for substituent positions, and mass spectrometry for molecular weight confirmation.
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles. emphasizes crystallography for supramolecular interactions and Hirshfeld surface analysis to assess intermolecular forces in crystal structures.
- Hygroscopicity : Piperazine derivatives often absorb moisture; dynamic vapor sorption (DVS) studies are recommended .
Q. What in vitro assays are suitable for initial screening of biological activity in arylpiperazine derivatives?
and 15 suggest:
- Antiplatelet activity : Platelet aggregation assays using ADP or collagen as agonists.
- Neuropharmacological screening : Radioligand binding assays (e.g., 5-HT₁A receptor affinity) and behavioral models (e.g., forced swim test for antidepressant activity).
- Cytotoxicity : MTT or LDH assays in cell lines (e.g., HEK-293) to evaluate safety margins.
Data interpretation should account for structural modifications; e.g., β-cyclodextrin inclusion in reduced toxicity but also lowered activity, highlighting trade-offs in design .
Advanced Research Questions
Q. How can molecular docking and QSAR studies guide the design of this compound derivatives targeting 5-HT₁A receptors?
and 15 demonstrate that arylpiperazines exhibit 5-HT₁A affinity depending on aryl ring conformation (coplanar vs. perpendicular to piperazine). Methodological steps:
- Docking : Use software like AutoDock Vina with receptor structures (e.g., PDB ID 7E2Z). Focus on hydrogen bonding with Ser159 and hydrophobic interactions with Phe361.
- QSAR : Correlate substituent electronic parameters (Hammett σ) or steric bulk with binding data. For example, 5-chloro-2-fluoro substitution may enhance lipophilicity and blood-brain barrier penetration.
- Validation : Compare predicted vs. experimental IC₅₀ values from radioligand assays .
Q. How can contradictory data on biological activity (e.g., antiplatelet vs. neuropharmacological effects) be resolved in arylpiperazine research?
reports antiplatelet activity via computational predictions, while emphasizes serotonin receptor modulation. To resolve contradictions:
- Dose-response studies : Determine if effects are concentration-dependent (e.g., antiplatelet activity at higher doses vs. receptor binding at lower doses).
- Off-target profiling : Use panels like CEREP’s Psychoactive Drug Screen to identify unintended targets.
- Structural analogs : Compare this compound with derivatives lacking halogen substituents to isolate pharmacophores .
Q. What advanced analytical techniques differentiate positional isomers in halogenated arylpiperazines?
validated Raman microspectroscopy (20 mW laser, 128–256 scans) combined with PCA-LDA for distinguishing isomers like 1-(3-chlorophenyl)piperazine vs. 1-(4-chlorophenyl)piperazine. Key markers:
- Raman shifts : C-Cl vibrations at 300–400 cm⁻¹ vary with substitution patterns.
- Multivariate analysis : PCA reduces dimensionality; LDA separates isomers with >99% confidence using peak intensity/position data.
LC-MS/MS with p-tolylpiperazine as an internal standard ( ) improves quantification in complex matrices .
Q. How does the inclusion of β-cyclodextrin in piperazine derivatives affect pharmacokinetics and toxicity?
shows β-cyclodextrin reduces toxicity but decreases activity. Strategies to mitigate trade-offs:
- Stoichiometric optimization : Vary cyclodextrin:piperazine ratios (e.g., 1:1 vs. 2:1) to balance solubility and bioactivity.
- In vivo PK studies : Monitor plasma half-life (t₁/₂) and tissue distribution in rodent models.
- Computational modeling : Predict binding energies between cyclodextrin and piperazine using MD simulations (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
